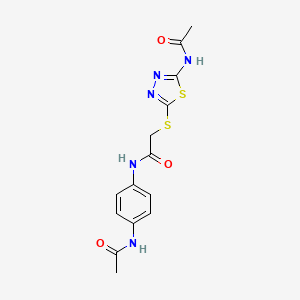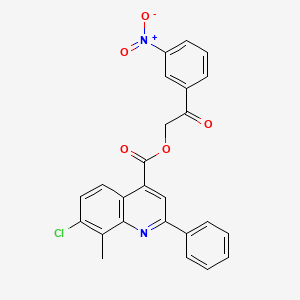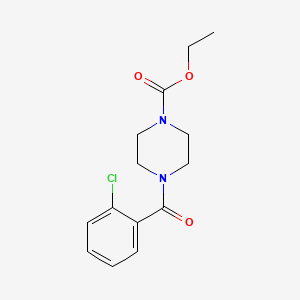![molecular formula C15H17N3O4 B12476673 5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol](/img/structure/B12476673.png)
5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol is a complex organic compound with a unique structure that combines a pyrimidine ring with an ethoxy and methoxy substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 6-methyl-2,4-dihydroxypyrimidine in the presence of an appropriate catalyst. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives with hydroxyl or amino groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the ethoxy or methoxy groups.
Scientific Research Applications
5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: A related compound with similar structural features but lacking the ethoxy and methoxy substitutions.
5-substituted 2-amino-4,6-dihydroxypyrimidines: Compounds with various substituents at the 5-position, showing different biological activities.
Uniqueness
5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the phenyl ring, along with the pyrimidine core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)methylideneamino]-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H17N3O4/c1-4-22-11-6-5-10(7-12(11)21-3)8-16-13-9(2)17-15(20)18-14(13)19/h5-8H,4H2,1-3H3,(H2,17,18,19,20) |
InChI Key |
FECJMIRLTBAPLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NC2=C(NC(=O)NC2=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12476593.png)
![3,4,5-trimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B12476596.png)
![3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12476599.png)
![2-[N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamido]acetamide](/img/structure/B12476601.png)

![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile](/img/structure/B12476614.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12476634.png)

![3-hydroxy-4-(2,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12476636.png)
![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methylphenyl)imino]-2H-chromen-7-ol](/img/structure/B12476642.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B12476650.png)
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12476655.png)
![N-(2-methoxy-5-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12476658.png)
